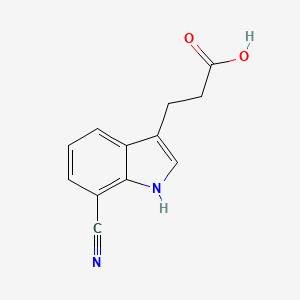
3-(7-cyano-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(7-cyano-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . The compound has a molecular formula of C12H10N2O2.
Molecular Structure Analysis
The molecular structure of “3-(7-cyano-1H-indol-3-yl)propanoic acid” includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The compound has a molecular weight of 214.224.Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Field:
Neuroscience and neurodegenerative diseases
Summary:
IPA has been investigated for its therapeutic potential in the treatment of Alzheimer’s disease . As of 2022, research suggests that IPA may have a positive effect in managing this debilitating condition. However, the therapeutic impact of IPA depends on factors such as dosage and the timing of therapy initiation .
Methods and Experimental Procedures:
Researchers typically use in vitro and in vivo models to study IPA’s effects. In vitro studies involve neuronal cell lines or primary neurons treated with IPA. In vivo experiments use animal models (e.g., transgenic mice) to assess cognitive function, amyloid plaque deposition, and other relevant parameters. Dosage levels are carefully controlled, and administration routes (oral, intravenous, etc.) are explored.
Results and Outcomes:
Studies have reported that IPA may enhance cognitive function, reduce neuroinflammation, and mitigate amyloid-beta (Aβ) plaque accumulation in Alzheimer’s models. Researchers analyze behavioral changes, histopathological findings, and biochemical markers. Quantitative data, such as Aβ levels, cytokine concentrations, and memory scores, are crucial for assessing IPA’s efficacy .
Anticancer Properties
Field:
Oncology and cancer research
Summary:
IPA exhibits cytotoxic activity against tumor cells. It has been particularly effective against cell lines such as Jurkat, K562, U937, and HL60. Additionally, IPA induces apoptosis (programmed cell death) and affects the cell cycle .
Methods and Experimental Procedures:
In vitro studies involve treating cancer cell lines with IPA at varying concentrations. Researchers assess cell viability, apoptosis markers, and cell cycle progression. Animal models (xenografts or syngeneic models) may also be used to evaluate IPA’s antitumor effects.
Results and Outcomes:
IPA demonstrates potent cytotoxicity against cancer cells, leading to reduced cell viability. Researchers measure apoptotic markers (e.g., caspase activation) and analyze cell cycle profiles. Quantitative data on cell viability, apoptosis rates, and tumor growth inhibition are critical for evaluating IPA’s anticancer potential .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSWGCGTBAMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676555 |
Source


|
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid | |
CAS RN |
1223748-52-4 |
Source


|
| Record name | 7-Cyano-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

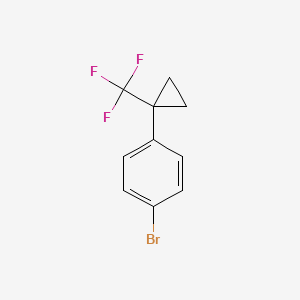

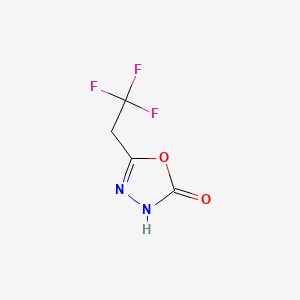
![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
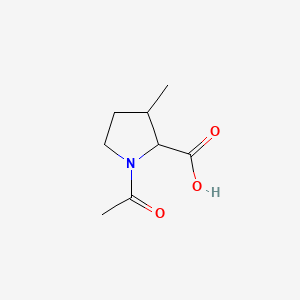
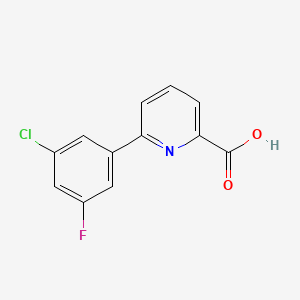
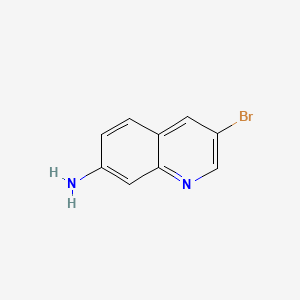
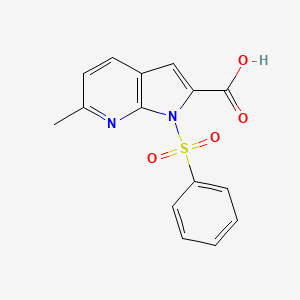
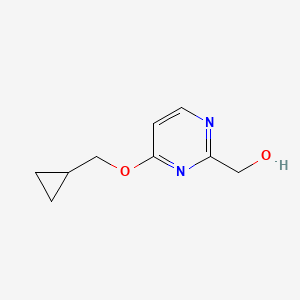
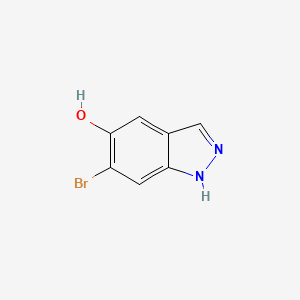
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)